Propyltriphenylphosphonium bromide (CAS: 6228-47-3) is a fundamental, unstabilized Wittig reagent precursor widely utilized in organic synthesis and phase-transfer catalysis [1]. As a highly crystalline phosphonium salt with a robust thermal stability profile (melting point ~233–238 °C), it serves as the standard source for generating propylidene ylides [2]. Its procurement value is driven by its predictable Z-selective olefination profile and its compatibility with both traditional anhydrous conditions and modern solid-liquid phase-transfer protocols, making it a highly reliable reagent for industrial scale-up [1].
Substituting Propyltriphenylphosphonium bromide with its shorter-chain homolog, Ethyltriphenylphosphonium bromide, or different halides (e.g., iodide) fundamentally alters downstream product architecture and process efficiency [1]. Chain length directly dictates the resulting alkene structure (propylidene vs. ethylidene incorporation), which is non-negotiable in total synthesis and active pharmaceutical ingredient (API) manufacturing. Furthermore, attempting to substitute the bromide salt with the corresponding iodide salt alters the solubility profile and the kinetics of ylide generation, potentially requiring complete re-optimization of the base and solvent system to avoid diminished yields or skewed Z/E stereoselectivity [2].
When evaluating phosphonium salts for sustainable scale-up, Propyltriphenylphosphonium bromide demonstrates higher formation efficiency in less toxic solvents compared to its shorter-chain analog. In isopropanol at 120 °C, the synthesis of Propyltriphenylphosphonium bromide achieves a 71.8% yield, outperforming Ethyltriphenylphosphonium bromide, which only reaches a 65.2% yield under identical conditions [1].
| Evidence Dimension | Synthesis yield in isopropanol |
| Target Compound Data | Propyltriphenylphosphonium bromide (71.8% yield) |
| Comparator Or Baseline | Ethyltriphenylphosphonium bromide (65.2% yield) |
| Quantified Difference | +6.6% absolute yield improvement |
| Conditions | 120 °C in isopropanol for 20 hours |
Demonstrates measurable manufacturability advantages and precursor suitability in greener, less toxic solvent systems for industrial scale-up.
The choice of base critically impacts the efficiency of ylide generation from Propyltriphenylphosphonium bromide. Under solid-liquid phase-transfer conditions, reacting this salt with potassium carbonate in dioxane achieves a nearly quantitative yield (~96%) of the target alkene. In contrast, using hydroxide bases (such as NaOH or KOH) results in modest reactivity due to competitive Cannizzaro reactions and ylide hydrolysis [1].
| Evidence Dimension | Alkene yield via Wittig reaction |
| Target Compound Data | Propyltriphenylphosphonium bromide with K2CO3 in dioxane (~96% yield) |
| Comparator Or Baseline | Propyltriphenylphosphonium bromide with NaOH (modest/low yield due to hydrolysis) |
| Quantified Difference | Near quantitative conversion vs. significant yield loss to side reactions |
| Conditions | Solid-liquid phase-transfer process, 3 hours |
Proves that selecting the correct base-solvent pairing for this specific salt prevents costly side reactions and maximizes active ylide utilization.
Unstabilized ylides derived from Propyltriphenylphosphonium bromide inherently favor the formation of Z-alkenes during standard Wittig reactions. Without the addition of modifying agents, the reaction typically yields a highly selective Z:E ratio of 94:6 [1]. If E-alkenes are required as a baseline comparison, specific quenching with large excesses of methanol at -78 °C or Schlosser modifications are necessary, proving the compound's natural strong bias toward Z-geometry [1].
| Evidence Dimension | Z/E stereoselectivity |
| Target Compound Data | Standard conditions (94:6 Z:E ratio) |
| Comparator Or Baseline | Methanol-quenched conditions (E-alkene major) |
| Quantified Difference | 88% excess of Z-isomer under standard conditions |
| Conditions | Unstabilized ylide reaction with non-stabilized aldehydes |
Allows buyers to predictably control the stereochemical outcome of critical carbon-carbon double bonds in complex molecule synthesis.
Propyltriphenylphosphonium bromide is a highly reliable choice for synthesizing APIs requiring strict Z-alkene geometry. Its predictable 94:6 Z:E selectivity under standard conditions ensures high stereochemical purity without the need for complex, low-temperature Schlosser modifications [1].
For industrial facilities transitioning to less toxic solvent systems, this compound offers measurable manufacturability advantages. Its highly efficient synthesis in isopropanol (71.8% yield) outperforms shorter-chain analogs, making it highly suitable for sustainable, large-scale production workflows [2].
When anhydrous or highly sensitive conditions are difficult to maintain, this compound excels in solid-liquid phase-transfer setups. Pairing it with carbonate bases in dioxane provides nearly quantitative yields, offering a robust and cost-effective alternative to traditional homogeneous Wittig protocols [1].
In biorefinery contexts, this compound is utilized to upgrade levulinic acid into high-value alkenoic acids. Its proven formation yield in bio-based solvents like isopropanol allows for highly efficient, one-pot olefination workflows that minimize the reliance on toxic, petroleum-derived solvents [2].
Irritant